molecular formula C18H24N2O2S2 B3005630 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946357-39-7

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B3005630
M. Wt: 364.52
InChI Key: XMGKBSRRLJXKFP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer and Antiviral Activities : N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, a related compound, have shown potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-Hepatitis C virus activities. These compounds were evaluated for their ability to inhibit HCV NS5B RdRp activity and demonstrated effectiveness in cancer cell line treatment without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).

  • Carbonic Anhydrase Inhibition and Anticonvulsant Action : A series of benzenesulfonamide derivatives, including N-(4-phenylthiazol-2-yl)benzenesulfonamides, were identified as inhibitors of carbonic anhydrase, a crucial enzyme in various physiological processes. Some derivatives were evaluated for anticonvulsant activity and showed effective seizure protection in animal models (C. B. Mishra et al., 2017).

Material Science Applications

  • UV Protection and Antimicrobial Properties for Textiles : Thiazole azodyes containing sulfonamide moiety were designed for simultaneous dyeing and functional finishing of cotton textiles. These compounds imparted UV protection and antibacterial properties to the treated fabric, suggesting potential applications in textile industry (H. Mohamed et al., 2020).

Biochemical Studies

  • Metabolic Studies and Pharmacokinetics : The metabolism and pharmacokinetics of certain benzenesulfonamide derivatives, such as 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide, have been studied using in vitro and in silico approaches. These studies provide insights into the biotransformation pathways and potential applications of these compounds in therapeutic settings (K. Słoczyńska et al., 2018).

  • Ligand Design for Metal Coordination : N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their molecular and supramolecular structures. These compounds are potential ligands for metal coordination, which can be important in various chemical and biological processes (Danielle L Jacobs et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c21-24(22,17-8-4-3-5-9-17)19-14-18(16-10-13-23-15-16)20-11-6-1-2-7-12-20/h3-5,8-10,13,15,18-19H,1-2,6-7,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGKBSRRLJXKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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